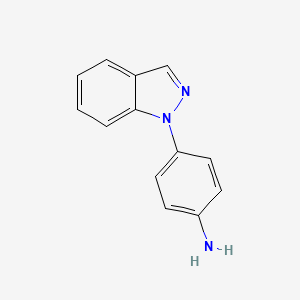

4-(1H-indazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-indazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNMUWIKGWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169781-26-4 | |

| Record name | 4-(1H-indazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques in Indazole Research

Spectroscopic Analysis Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For 4-(1H-indazol-1-yl)aniline, several spectroscopic methods are employed to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the aniline (B41778) and indazole rings. The protons on the aniline ring, being part of a primary aromatic amine, would show characteristic shifts. Specifically, the protons ortho to the amino group are expected to be shielded and appear at a higher field (lower ppm) compared to the meta protons. researchgate.net The protons of the indazole ring system would also display unique chemical shifts, influenced by the bicyclic aromatic system and the nitrogen atoms. researchgate.net

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the indazole ring are useful for confirming the 1H-indazole tautomeric form, which is known to be the most thermodynamically stable. researchgate.netnih.gov The carbons of the aniline ring would also show predictable shifts based on the electronic effects of the amino group and the attached indazole moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole H-3 | ~8.1 | ~134.0 |

| Indazole H-4 | ~7.8 | ~122.0 |

| Indazole H-5 | ~7.4 | ~125.0 |

| Indazole H-6 | ~7.2 | ~121.0 |

| Indazole H-7 | ~7.6 | ~110.0 |

| Aniline H-2', H-6' | ~6.8 | ~115.0 |

| Aniline H-3', H-5' | ~7.5 | ~126.0 |

| Aniline C-1' | N/A | ~145.0 |

| Aniline C-4' | N/A | ~124.0 |

| Indazole C-3a | N/A | ~123.0 |

| Indazole C-7a | N/A | ~140.0 |

Note: The values presented are estimations based on data from analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₃H₁₁N₃), the exact mass is 209.0953 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 209. Subsequent fragmentation would likely involve characteristic losses from both the indazole and aniline moieties. The indazole ring is known to fragment via the loss of stable neutral molecules like N₂ or HCN. The bond between the indazole nitrogen (N-1) and the aniline ring is a likely point of cleavage. Common fragmentation pathways for aromatic amines can also be expected. miamioh.edu

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 209 | [C₁₃H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 118 | [C₇H₆N₂]⁺ | Indazole radical cation (cleavage of N-phenyl bond) |

| 92 | [C₆H₆N]⁺ | Aniline radical cation (cleavage of N-phenyl bond) |

| 91 | [C₇H₅]⁺ | Loss of HCN from indazole fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from aniline fragment |

Note: These represent plausible fragmentation patterns under electron ionization.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq The IR spectrum of this compound would be characterized by absorptions corresponding to its primary aromatic amine and bicyclic heteroaromatic (indazole) components.

The most prominent features would be from the aniline moiety's N-H bonds. A primary amine typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comresearchgate.net An N-H bending vibration is also expected around 1600 cm⁻¹. orgchemboulder.comresearchgate.net The C-N stretching of the aromatic amine would appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 910 - 665 | N-H Wag | Primary Amine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can calculate the electron density map and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not widely published, analysis of related indazole derivatives provides insight into the expected structural features. mdpi.commdpi.com A single-crystal X-ray diffraction analysis would definitively confirm the connectivity and planarity of the indazole and aniline rings. Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with the N-H protons of the aniline group acting as hydrogen bond donors and the nitrogen atoms of the indazole ring (particularly N-2) acting as acceptors. mdpi.com These interactions would likely link molecules into extended networks or discrete assemblies.

Table 4: Representative Crystallographic Data for an Indazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707 |

| b (Å) | 15.9681 |

| c (Å) | 11.9798 |

| α (°) | 90 |

| β (°) | 100.283 |

| γ (°) | 90 |

| Volume (ų) | 1481.44 |

| Z (molecules/unit cell) | 4 |

Note: Data are for 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgresearchgate.netnih.govtriazolo[3,4-b] rsc.orgnih.govrsc.orgthiadiazole, a related heterocyclic system, and serve as an illustrative example of the type of data obtained from X-ray crystallography. mdpi.com

Structure Activity Relationship Sar Studies of 4 1h Indazol 1 Yl Aniline Derivatives

Elucidation of Pharmacophoric Elements within the Indazole Scaffold

The indazole ring system is a critical pharmacophoric element, with its bicyclic aromatic nature and specific nitrogen atom placement being key to its biological functions. nih.govjmchemsci.com Indazole exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form, making it a primary focus in drug design. nih.govresearchgate.net The 10 π-electron aromatic system of the indazole ring allows it to participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding. jmchemsci.com

SAR studies reveal that the indazole nucleus itself is a crucial anchor for binding to target proteins. For instance, in a series of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), the 1H-indazole core was essential for achieving inhibitory activity. nih.gov Similarly, in the development of inhibitors for the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, the indazole scaffold was a key component of the designed small molecules. nih.gov The ability of the indazole unit to act as a bioisostere for other aromatic systems like indole (B1671886) has made it a valuable component in drug discovery, allowing for the fine-tuning of pharmacological properties. researchgate.net The N1-H group can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, both of which are critical interaction points for receptor binding.

Positional and Electronic Effects of Substituents on Biological Activity

Modifications to the benzene (B151609) ring portion of the indazole nucleus have been shown to be critical for activity. The position and nature of substituents can influence binding affinity and selectivity.

C3 Position: The C3 position of the indazole ring is a common site for modification. SAR studies on a series of 3-substituted 1H-indazoles as IDO1 enzyme inhibitors revealed that a suitably substituted carbohydrazide (B1668358) moiety at this position was crucial for potent inhibitory activity. nih.gov For example, specific derivatives with this modification showed IC₅₀ values in the nanomolar range. nih.gov In another study, the introduction of various substituted piperazin-1-yl)methanone groups at the C3 position led to compounds with notable antibacterial activity. derpharmachemica.com

C4 Position: The C4 position has been explored for introducing larger substituents to target specific pockets in enzymes. The potent PI3 kinase inhibitor GDC-0941 features a 2-(1H-indazol-4-yl) substitution on a thieno[3,2-d]pyrimidine (B1254671) core, highlighting the favorability of this connection point. nih.gov Furthermore, the development of PD-1/PD-L1 inhibitors involved placing a phenyl group at the C4 position of the 1H-indazole, which proved effective. nih.gov

C6 Position: Substitution at the C6 position has also yielded potent compounds. For instance, a novel series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions displayed remarkable IDO1 inhibitory activities. nih.gov Specifically, a compound featuring a bromo group at C6 and an aminomethyl phenol (B47542) group at C4 exhibited an IC₅₀ value of 5.3 μM. nih.gov

The table below summarizes the effect of substitutions at various positions on the indazole nucleus on biological activity.

| Compound/Series | Modification Position | Substituent | Target | Activity (IC₅₀) |

| Indazole Derivative 121 nih.gov | C3 | Carbohydrazide moiety | IDO1 Enzyme | 720 nM |

| Indazole Derivative 122 nih.gov | C3 | Carbohydrazide moiety | IDO1 Enzyme | 770 nM |

| GDC-0941 nih.gov | C4 | Thieno[3,2-d]pyrimidine | PI3 Kinase | Potent Inhibitor |

| Compound Z13 nih.gov | C4 | Phenyl group | PD-1/PD-L1 | 189.6 nM |

| Compound 120 nih.gov | C4, C6 | C4: ((phenyl)amino)methyl, C6: Bromo | IDO1 Enzyme | 5.3 µM |

The aniline (B41778) moiety of the 4-(1H-indazol-1-yl)aniline scaffold is a key site for modifications aimed at enhancing potency and modulating physicochemical properties. The position and electronic nature of substituents on the aniline ring can dramatically affect biological activity. mdpi.com

Studies on related heterocyclic scaffolds, such as 4-anilino-quinazolines, have provided valuable insights. For instance, the presence of small, lipophilic substituents like fluorine (-F) and chlorine (-Cl) on the aniline ring often leads to enhanced affinity for kinase targets like EGFR. mdpi.com The position of these substituents is also critical; meta-chlorine substitution was found to be beneficial due to favorable hydrophobic interactions. mdpi.com In contrast, para-substitution can sometimes lead to a decrease in lipophilicity and activity, potentially due to increased molecular rigidity. mdpi.com

The amino group of the aniline moiety is another critical point for derivatization. Acylation of this group to form amides is a common strategy. In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the nature of the amide substituent was a key determinant of anticonvulsant activity. researchgate.net Compounds with specific aromatic and aliphatic amide chains demonstrated potent effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED₅₀ values in the low mg/kg range. researchgate.net

The following table illustrates the impact of aniline moiety modifications on biological activity in related heterocyclic systems.

| Scaffold | Aniline Modification | Substituent | Target/Assay | Effect |

| 4-Anilino-quinazoline mdpi.com | Ring Substitution | -F, -Cl | EGFR | Enhanced Affinity |

| 4-Anilino-quinazoline mdpi.com | Ring Substitution | meta-Chloro | EGFR | Beneficial Hydrophobic Interactions |

| Triazole-Aniline mdpi.com | Ring Substitution | para-substituents | Lipophilicity | Decreased Lipophilicity |

| Triazole-Phenyl-amide researchgate.net | Amide Formation | 2,6-difluorobenzoyl | MES test (Anticonvulsant) | ED₅₀ = 9.1 mg/kg |

| Triazole-Phenyl-amide researchgate.net | Amide Formation | 2-fluorobenzoyl | MES test (Anticonvulsant) | ED₅₀ = 13.1 mg/kg |

The introduction of linker chains or additional heterocyclic rings between the core indazole and aniline moieties, or as appendages, can significantly impact the molecule's conformational flexibility and ability to interact with multiple binding sites.

In the development of kinase inhibitors, linker length is a critical parameter. For example, in a series of quinazoline (B50416) derivatives, compounds with a three-carbon alkyloxy linker were less potent than those with a two-carbon bridge. mdpi.com This was attributed to an unfavorable binding mode adopted by the longer chain, which positioned the molecule less effectively within the active site. mdpi.com

Connecting the core scaffold to other heterocycles is a widely used strategy to enhance activity. The PI3K inhibitor GDC-0941 links the 1H-indazol-4-yl group to a thieno[3,2-d]pyrimidine ring, which in turn is substituted with morpholine (B109124) and piperazine (B1678402) groups. nih.gov This complex structure allows the molecule to occupy the ATP binding site of the enzyme effectively. Similarly, studies on pyrazole (B372694) derivatives have shown that linking the pyrazole ring to an aniline moiety via a methyl group (-CH₂-) can produce potent anticancer agents. nih.gov For instance, an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative showed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and high antiproliferative activity against cancer cell lines. nih.gov

Conformational Analysis and its Implications for Ligand-Target Recognition

Similarly, for this compound derivatives, the torsional angle between the indazole and aniline rings can influence the molecule's ability to adopt the bioactive conformation required for binding. The introduction of bulky substituents or rigid linkers can restrict this rotation, potentially locking the molecule into a more favorable or unfavorable conformation. Molecular modeling and conformational analysis are therefore essential tools in the rational design of these derivatives to ensure that the designed molecule can adopt a low-energy conformation that complements the topology of the target's binding site. nih.gov

Computational and Theoretical Chemistry Approaches in Indazole Research

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(1H-indazol-1-yl)aniline and its derivatives, docking simulations are crucial for understanding how these ligands interact with the active sites of biological targets, such as protein kinases.

Research on indazole derivatives frequently employs molecular docking to elucidate binding modes and predict binding affinities. For instance, studies on indazole-based inhibitors targeting Hypoxia-Inducible Factor-1α (HIF-1α) have used docking to understand how these molecules fit into the protein's active site. nih.gov The simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are critical for potent inhibition. In a study of 4-anilinoquinazoline (B1210976) derivatives, which share a similar aniline (B41778) substructure, docking was used to calculate binding energies and inhibition constants against targets like EGFR and VEGFR-2. The results from these simulations help rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new analogs with improved potency. For example, docking results for various indazole derivatives against a renal cancer-related protein (PDB ID: 6FEW) showed that specific substitutions could significantly enhance binding energies. nih.gov

The binding energy, a key output of docking simulations, provides a numerical score that ranks potential ligands. nih.govmdpi.com This allows for the virtual screening of large compound libraries to identify potential hits.

| Derivative Example | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Derivative 8v | Renal Cancer Protein (6FEW) | High | Not Specified |

| Indazole Derivative 8w | Renal Cancer Protein (6FEW) | High | Not Specified |

| Indazole Derivative 8y | Renal Cancer Protein (6FEW) | High | Not Specified |

| 4-Anilinoquinazoline 8a | EGFR | -6.39 | Not Specified |

| 4-Anilinoquinazoline 8a | VEGFR-2 | -8.24 | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of unsynthesized compounds and in understanding which molecular properties are key for the desired biological effect.

For indazole derivatives, QSAR studies have been successfully applied to develop predictive models for their anticancer activity. nih.gov By analyzing a dataset of indazole compounds with known inhibitory activities, researchers can identify molecular descriptors (e.g., electronic, steric, hydrophobic properties) that correlate with potency. These studies provide a framework for designing new inhibitors by focusing on the structural features that influence activity. nih.gov

Both 2D-QSAR and 3D-QSAR models are developed for indazole scaffolds. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR, on the other hand, uses information from the 3D structure of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a study on indazole derivatives as TTK inhibitors, a 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method, which showed a high correlation coefficient (r²) of 0.9512. researchgate.net The model was rigorously validated internally (q² = 0.8998) and externally (pred_r² = 0.8661), indicating its high predictive accuracy. researchgate.net Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to generate steric and electrostatic contour maps. nih.gov These maps visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, providing a visual guide for ligand optimization. For instance, a 3D-QSAR study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives, which share a similar heterocyclic structure, developed CoMFA models with good statistical validation (q² > 0.6). nih.gov

| QSAR Model Type | Target | Validation Parameter | Value | Reference |

| 2D-QSAR (MLR) | TTK Inhibitors | r² | 0.9512 | researchgate.net |

| 2D-QSAR (MLR) | TTK Inhibitors | q² | 0.8998 | researchgate.net |

| 2D-QSAR (MLR) | TTK Inhibitors | pred_r² | 0.8661 | researchgate.net |

| 3D-QSAR (kNN) | TTK Inhibitors | q² | 0.9132 | researchgate.net |

| 3D-QSAR (CoMFA) | CCR1 Antagonists | q² | 0.606 | nih.gov |

| 3D-QSAR (CoMFA) | CCR1 Antagonists | r² | 0.968 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the docked pose of a ligand, like a this compound derivative, within a protein's binding site.

In studies of potent indazole-based inhibitors, MD simulations are performed to confirm that the interactions predicted by docking are maintained over a period of nanoseconds. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. nih.gov Additionally, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. nih.gov These simulations provide a more realistic representation of the binding event and increase confidence in the predictions made by docking and QSAR studies. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound and its analogs, DFT calculations provide valuable insights into their chemical reactivity, stability, and spectroscopic properties.

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer can occur more easily within the molecule. researchgate.netnih.gov DFT calculations on indazole derivatives have been used to determine these parameters, helping to explain their biological activity. nih.gov Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which show the charge distribution on the molecule's surface. nih.gov These maps help identify regions that are prone to electrophilic or nucleophilic attack, providing clues for understanding intermolecular interactions. nih.gov

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| p-aminoaniline | B3LYP/6-311G(d,p) | -4.66 | -0.058 | 4.602 | thaiscience.info |

| p-nitroaniline | B3LYP/6-311G(d,p) | -6.44 | -2.55 | 3.891 | thaiscience.info |

| 4-nitroaniline | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 4.24 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

In Silico Screening and Library Design Strategies

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This makes it an excellent starting point for in silico screening and the design of compound libraries.

Virtual screening campaigns often involve docking large databases of compounds against a specific protein target to identify potential hits. The indazole scaffold can be used to filter these databases or to design focused libraries of compounds that are more likely to be active. Structure-based library design combines the principles of combinatorial chemistry with knowledge of the target's 3D structure. springernature.com By identifying key interaction points within a target's active site, researchers can design a library of indazole derivatives with substituents specifically chosen to interact with those points. This intelligent library design, guided by computational models, accelerates the discovery of potent and selective ligands. nih.govdrugdesign.org For example, an in silico workflow involving a 3D structure-based pharmacophore model led to the identification of a promising hit featuring a 1‐ethyl‐1H‐pyrazolo[3,4‐b]pyridine motif, which was then used for further structural modifications. researchgate.net

In Vitro Biological and Biochemical Investigations of Indazole Derivatives

Assessment of Diverse Biological Activities in Cellular and Enzymatic Systems

Derivatives built upon the indazole scaffold have been subjected to a multitude of in vitro assays to determine their biological effects in cellular and enzymatic environments. These investigations have revealed a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govnih.gov

Indazole derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines. nih.gov The antitumor activity of these compounds is a major focus of research, with many derivatives showing potent growth-inhibitory effects. nih.govsemanticscholar.org

One study reported the synthesis of a series of indazole derivatives, with compound 2f exhibiting potent growth inhibitory activity against several cancer cell lines. nih.gov Treatment of the 4T1 breast cancer cell line with this compound inhibited cell proliferation and colony formation and dose-dependently promoted apoptosis. nih.gov Another series of 1H-indazole-3-amine derivatives was evaluated for antiproliferative activity against a panel of human cancer cell lines, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. semanticscholar.orgbohrium.com Furthermore, a 2-(1H-indazol-4-yl) derivative, GDC-0941 , showed potent growth inhibitory activity in vitro across a range of human tumor cell lines. acs.org

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|

| 2f | MCF-7 (Breast) | 1.15 | nih.gov |

| 2f | 4T1 (Breast) | 0.23 | nih.gov |

| 2f | A549 (Lung) | 0.31 | nih.gov |

| 2f | HCT116 (Colon) | 0.43 | nih.gov |

| 2f | HepG2 (Liver) | 0.46 | nih.gov |

| 6o | K562 (Leukemia) | 5.15 | semanticscholar.orgbohrium.com |

| 6o | HEK-293 (Normal) | 33.2 | semanticscholar.orgbohrium.com |

The indazole scaffold is found in compounds with diverse biological activities, including antimicrobial and antioxidant effects. nih.govmdpi.com A series of N-methyl-3-aryl indazoles has shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govresearchgate.net

In one study, synthesized 2H-indazole derivatives were tested against selected intestinal and vaginal pathogens. nih.govmdpi.com The results revealed that the compounds possess antiprotozoal activity, in many cases being more potent than the reference drug metronidazole (B1676534) against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com Certain 2,3-diphenyl-2H-indazole derivatives also demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.govmdpi.com

Regarding antioxidant properties, studies have shown that indazole and its derivatives possess free radical scavenging activity. nih.govresearchgate.net For instance, certain derivatives exhibited a concentration-dependent inhibition of lipid peroxidation. researchgate.net

| Compound Type | Organism | Observed Activity | Source |

|---|---|---|---|

| 2H-Indazole derivatives | Giardia intestinalis | Potent antiprotozoal activity, in some cases more active than metronidazole. | nih.govmdpi.com |

| 2H-Indazole derivatives | Entamoeba histolytica | Potent antiprotozoal activity. | nih.govmdpi.com |

| 2H-Indazole derivatives | Trichomonas vaginalis | Potent antiprotozoal activity. | nih.govmdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | In vitro growth inhibition. | nih.govmdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | In vitro growth inhibition. | nih.govmdpi.com |

| N-methyl-3-aryl indazoles | Various Bacteria & Fungi | Dominant activity against tested strains. | nih.govresearchgate.net |

Indazole derivatives have been extensively investigated as inhibitors of various enzymes, with a particular focus on protein kinases and carbonic anhydrases. nih.govnih.gov The indazole core is a key feature in several commercially available kinase inhibitors used in cancer therapy, such as axitinib (B1684631) and pazopanib. rsc.org

Kinase Inhibition: Indazole derivatives have been identified as potent inhibitors of multiple kinase families, including tyrosine kinases and serine/threonine kinases. nih.govrsc.org These compounds have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and Pim kinases. nih.govnih.gov For example, one study identified a novel indazole-based compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine , that inhibits FGFR1 with an IC₅₀ value of 100 nM. benthamdirect.com Another study developed novel indazole derivatives as potent inhibitors of Aurora kinases, with some compounds showing selectivity for specific isoforms like Aurora A or Aurora B. nih.govresearchgate.net Furthermore, the compound GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, was identified as a potent and selective inhibitor of Class I PI3 Kinases. acs.orgnih.gov

Carbonic Anhydrase Inhibition: Some indazole derivatives have been developed as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. nih.gov Sulfonamide-based inhibitors are a classic example, and derivatives incorporating the indazole scaffold have been explored for this activity. nih.govnih.gov For instance, studies on related heterocyclic sulfonamides have demonstrated potent inhibition of human CA isozymes I and II (hCA I and hCA II). nih.gov

| Compound Type / Name | Enzyme Target | Inhibitory Activity | Source |

|---|---|---|---|

| Indazole-pyrimidine derivatives | VEGFR-2 | Potent inhibitory properties. | nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | IC50 = 100 nM | benthamdirect.com |

| Indazole Derivative (Compound 30) | Aurora A | Selective inhibition. | nih.gov |

| Indazole Derivative (Compound 21) | Aurora B | Selective inhibition. | nih.gov |

| GDC-0941 | Class I PI3 Kinase | Potent and selective inhibition. | acs.orgnih.gov |

| 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | Ki = 316.7 nM | nih.gov |

| 4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA II | Ki = 412.5 nM | nih.gov |

Indazole and its derivatives have demonstrated significant anti-inflammatory activity in various in vitro models. nih.govresearchgate.net The mechanisms underlying this effect appear to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govnih.gov

Studies have shown that indazole compounds can inhibit COX-2 in a concentration-dependent manner. nih.govresearchgate.net Furthermore, these derivatives have been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For example, in one study, indazole itself achieved over 60% inhibition of TNF-α at a concentration of 250 µM, with a calculated IC₅₀ value of 220.11 µM. nih.gov The anti-inflammatory effects of these compounds may also be linked to their free-radical scavenging capabilities. nih.gov

| Compound | Assay / Target | Activity | Source |

|---|---|---|---|

| Indazole | TNF-α Inhibition | IC50 = 220.11 µM | nih.gov |

| 5-Aminoindazole | TNF-α Inhibition | IC50 = 230.19 µM | nih.gov |

| Indazole | IL-1β Inhibition | IC50 = 210.11 µM | researchgate.net |

| 5-Aminoindazole | IL-1β Inhibition | IC50 = 215.19 µM | researchgate.net |

| 2,3-diphenyl-2H-indazole derivatives | COX-2 Inhibition | In vitro inhibitory activity demonstrated. | nih.gov |

Identification of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and mechanisms of action is crucial for the development of indazole derivatives as therapeutic agents. Research in this area focuses on identifying the specific proteins with which these compounds interact and elucidating how this interaction leads to a biological response. nih.govnih.gov

Biochemical assays are fundamental to confirming direct interaction with a molecular target and determining the potency and selectivity of an inhibitor. For indazole-based kinase inhibitors, studies have used co-crystal structures to reveal how the indazole core acts as a hinge-binding moiety. nih.gov The indazole moiety typically engages the hinge residues of the kinase through hydrogen bond interactions. nih.gov

Selectivity can be engineered by modifying the substituents on the indazole scaffold. For instance, in the development of Pim kinase inhibitors, switching from an indazole to a 5-azaindazole core and introducing a urea (B33335) group at a specific position enabled an extra hydrogen bond interaction with Gln103, which improved both potency and selectivity. nih.gov Similarly, in the design of Aurora kinase inhibitors, computational modeling helped to understand how isoform selectivity could be achieved by targeting specific residues within the binding pocket, such as Arg220, Thr217, or Glu177. nih.gov

Target engagement has also been quantified using techniques like surface plasmon resonance (SPR). A study on novel 4-phenyl-1H-indazole derivatives as inhibitors of the PD-1/PD-L1 interaction used SPR to demonstrate high-affinity binding to the PD-L1 protein, with K D values of 231 nM and 311 nM for human and mouse PD-L1, respectively. nih.gov This direct binding evidence confirms that PD-L1 is a molecular target for this class of indazole compounds. nih.gov

Medicinal Chemistry Perspectives and Pre Clinical Drug Discovery Applications

Indazole Scaffolds as Platforms for Chemical Biology Probes

The indazole scaffold is a privileged structure in medicinal chemistry, frequently employed as a core component for developing chemical biology probes. researchgate.net These probes are essential tools for elucidating complex biological pathways and validating novel drug targets. The rigid, bicyclic nature of the indazole ring system provides a stable platform for the precise spatial arrangement of functional groups, enabling targeted interactions with the active sites of proteins, particularly enzymes like kinases. nih.govucsf.edu

Derivatives built upon the indazole framework have been developed as selective inhibitors for a range of protein kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov By modifying substituents on the indazole ring, researchers can fine-tune the potency and selectivity of these compounds, creating molecular probes to investigate the specific roles of these kinases in cellular signaling and disease. For instance, an indazole-based chemical genetics strategy has been used to develop specific inhibitors for Akt isoforms, allowing for the selective inhibition of a single kinase to investigate its function. ucsf.edu This highlights the utility of the indazole scaffold in creating highly specific tools for chemical biology research.

Lead Compound Identification and Optimization Strategies

The journey from an initial "hit" compound to a viable drug candidate involves rigorous lead identification and optimization. patsnap.comnih.gov The 4-(1H-indazol-1-yl)aniline moiety has been central to such optimization campaigns, particularly in the development of kinase inhibitors. A prominent example is the discovery of GDC-0941 (Pictilisib), a potent inhibitor of Class I PI3 Kinase (PI3K). acs.orgresearchgate.net

In the initial stages of this program, a lead compound based on a thieno[3,2-d]pyrimidine (B1254671) scaffold was identified. acs.org However, this lead molecule contained a 3-hydroxyphenyl group that was susceptible to glucuronidation, a metabolic process that leads to rapid clearance from the body and poor oral bioavailability. To overcome this liability, a structure-activity relationship (SAR) driven approach was employed. patsnap.comacs.org Researchers systematically replaced the problematic group with various heterocycles. This effort led to the identification of the 4-(1H-indazol-4-yl) group as an ideal replacement. acs.orgresearchgate.net This substitution successfully addressed the metabolic instability, significantly improving the pharmacokinetic profile and resulting in a compound with acceptable oral bioavailability. acs.org

Further optimization involved systematic modifications at other positions of the lead compound to enhance potency and selectivity. patsnap.com This iterative process of designing, synthesizing, and testing new analogs is a cornerstone of lead optimization. researchgate.net For example, SAR studies on various indazole-based series have demonstrated how specific substitutions influence biological activity.

| Target | Scaffold/Series | Key Structural Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| PI3K | Thieno[3,2-d]pyrimidine | Replacement of 3-hydroxyphenyl with 4-(1H-indazol-4-yl) | Reduced glucuronidation and improved oral bioavailability. | acs.orgresearchgate.net |

| VEGFR-2 | Indazole–pyrimidine | Introduction of sulfonamide group | Enhanced inhibitory activity (IC50 = 34.5 nM) compared to hydrophobic groups. | nih.gov |

| GSK-3β | 1H-indazole-3-carboxamide | Addition of a methyl group on the indazole phenyl ring | Increased potency nearly five-fold (IC50 from 3.0 µM to 0.64 µM). | nih.gov |

| pan-Pim Kinases | 3-(pyrazin-2-yl)-1H-indazole | Systematic optimization of piperidine (B6355638) and 2,6-difluorophenyl moieties | Led to a potent inhibitor (82a) with IC50 values in the low nanomolar range (0.4-1.1 nM). | nih.gov |

Rational Design Principles for Enhancing In Vitro Potency and Biological Selectivity

Rational drug design, which leverages structural information of the biological target, is a powerful strategy to enhance the potency and selectivity of lead compounds. nih.govnih.gov This approach has been successfully applied to optimize derivatives of this compound and related indazole-containing molecules. By understanding the three-dimensional structure of the target protein's binding site, medicinal chemists can design modifications that improve molecular interactions, such as hydrogen bonding or hydrophobic contacts, thereby increasing efficacy and reducing off-target effects. youtube.com

One clear example of rational design involves the development of inhibitors for the kinase Akt. ucsf.edu A co-crystal structure of a known pan-Akt inhibitor (A-443654) bound to Akt2 revealed that the C7 position of the indazole ring could be modified. Introducing bulky substituents at this position was predicted to clash with the "gatekeeper" methionine residue in wild-type Akt, while being accommodated by an engineered, analog-sensitive mutant of the kinase. This structure-guided approach enabled the creation of highly selective inhibitors. ucsf.edu

Similarly, in the design of inhibitors for Unc-51-like kinase 1 (ULK1), an initial hit was identified and then optimized using structure-guided rational drug design. nih.gov This effort led to compounds with significantly improved potency, with IC50 values improving from 22.4 µM for the initial hit to as low as 11 nM for an optimized analog. nih.gov Molecular docking studies are also frequently employed to explore the binding modes of designed compounds and rationalize SAR data, as was done in the development of indazole-based diarylurea derivatives targeting the c-kit protein. nih.gov

| Target | Design Strategy | Modification | Result | Reference |

|---|---|---|---|---|

| Akt | Structure-based design using co-crystal structure | Introduction of substituents at the C7 position of the indazole ring | Development of analog-specific inhibitors by exploiting differences in the gatekeeper residue. | ucsf.edu |

| ULK1 | Structure-guided rational drug design | Optimization of an initial hit compound (IC50 = 22.4 µM) | Significantly more potent inhibitors (e.g., IC50 = 11 nM). | nih.gov |

| c-kit | Structure-based drug design and molecular docking | Synthesis of novel indazole-based diarylurea derivatives | Identified compounds with antiproliferative activity comparable to Sorafenib. | nih.gov |

| EGFR (mutant) | Structure-based approach with computational analysis | Systematic optimization of 1H-indazole analogues | Discovery of a highly active compound against the L858R/T790M double mutant (IC50 = 0.07 µM). | nih.gov |

Future Research Directions and Emerging Avenues in Indazole Chemistry

Development of Novel Synthetic Routes for Accessing Underexplored Indazole Architectures

The synthesis of the indazole nucleus is a well-established field, yet the quest for more efficient, versatile, and environmentally friendly methods continues. Traditional methods for creating 1H-indazoles often involve multi-step processes. However, recent advancements focus on C-H activation and amination reactions, which offer more direct and atom-economical routes. nih.gov For instance, methods like palladium-catalyzed intramolecular C-H amination and PIFA-mediated oxidative cyclization of hydrazones have emerged as powerful tools for constructing the 1H-indazole core. nih.gov

The future of indazole synthesis lies in the development of methodologies that grant access to "underexplored" architectures. This includes creating indazoles with novel substitution patterns or complex, three-dimensional scaffolds that are difficult to access through traditional means. For example, methods for the selective functionalization at the C3-position are of high interest for modifying the core structure of compounds like 4-(1H-indazol-1-yl)aniline to generate libraries of new chemical entities. chim.itpnrjournal.com The development of catalytic systems, such as those using copper or rhodium, is enabling new types of bond formations and cyclization reactions, opening doors to previously inaccessible indazole derivatives. nih.govrsc.org

Table 1: Comparison of Synthetic Approaches for 1H-Indazole Derivatives

| Synthetic Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Classical Cyclization | Traditional methods often involving condensation of hydrazine (B178648) derivatives with ortho-functionalized benzene (B151609) rings. | Well-established and reliable for many scaffolds. | nih.gov |

| Metal-Catalyzed C-H Amination | Intramolecular cyclization of arylhydrazones using catalysts like palladium or oxidants like iodine. | High efficiency, good functional group tolerance, metal-free options available. | nih.gov |

| [3+2] Cycloaddition | Reaction of diazo compounds with arynes or other dipolarophiles to construct the pyrazole (B372694) ring fused to a benzene ring. | Provides access to unique substitution patterns. | nih.gov |

| Reductive Cyclization | Organophosphorus-mediated reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. | Specific route to 2H-indazole isomers. | nih.gov |

Future efforts will likely focus on enantioselective synthesis to create chiral indazole derivatives, expanding their potential for highly specific interactions with biological targets. pnrjournal.com The goal is to move beyond flat, two-dimensional structures to more complex molecules that can better mimic natural ligands and interact with challenging protein targets.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to indazole chemistry holds immense promise. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of new, un-synthesized molecules. mdpi.com

Starting with a known active scaffold such as this compound, AI algorithms can be employed for several key tasks:

De Novo Design: Generative AI models can design entirely new indazole derivatives predicted to have high affinity and selectivity for a specific biological target. These models learn the underlying rules of chemical structure and activity from existing data to propose novel, synthetically feasible molecules.

High-Throughput Virtual Screening: AI/ML models can rapidly screen virtual libraries containing millions or even billions of indazole derivatives, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov This dramatically accelerates the hit-identification stage. nih.gov

Property Prediction: Machine learning algorithms, particularly deep neural networks, have shown superior performance in predicting physicochemical properties, pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects. mdpi.comcrimsonpublishers.com This allows chemists to filter out compounds with undesirable properties early in the design phase, saving significant time and resources.

Expansion of In Vitro Biological Screening to Novel Target Classes

Historically, indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial targets in oncology. nih.govrsc.org Many indazole-based compounds have shown potent activity against targets like VEGFR, FGFR, Aurora kinases, and Bcr-Abl. nih.govnih.gov However, the structural versatility of the indazole scaffold makes it suitable for interacting with a much broader range of biological targets. researchgate.netnih.gov A key future direction is the systematic screening of indazole libraries, including derivatives of this compound, against novel and underexplored target classes.

Emerging areas for indazole-based therapeutics include:

Inflammasome Inhibition: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to numerous inflammatory diseases. researchgate.netimmunosensation.de Recently, DNA-encoded library screening identified a novel class of indazole-based NLRP3 inhibitors, demonstrating the potential of this scaffold beyond oncology. researchgate.netimmunosensation.deprnewswire.com

Neurodegenerative Diseases: Indazole-based compounds have been explored for activity against targets relevant to neurodegeneration, such as monoamine oxidases and Leucine-rich repeat kinase 2 (LRRK2), offering potential new treatments for conditions like Parkinson's disease. nih.gov

Infectious Diseases: The indazole ring is present in molecules with antibacterial, antifungal, and antiviral properties. nih.govnih.gov Screening against novel targets in pathogens, such as the influenza polymerase PA-PB1 interface, could yield new anti-infective agents. nih.gov

Table 2: Selected Biological Targets for Indazole Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR-2, FGFR, Aurora Kinases | Oncology | nih.govnih.gov |

| Inflammasomes | NLRP3 | Inflammatory Diseases | researchgate.netimmunosensation.de |

| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |

| Viral Proteins | Influenza Polymerase (PA-PB1) | Infectious Disease | nih.gov |

Systematic screening using high-throughput technologies against diverse target panels will be crucial to unlocking the full therapeutic potential of the indazole scaffold.

Design of Multi-Targeted Indazole-Based Ligands for Complex Biological Pathways

Many complex diseases, such as cancer and neurodegenerative disorders, are driven by the dysregulation of multiple biological pathways. nih.gov Consequently, there is growing interest in developing multi-targeted ligands—single molecules designed to modulate several key targets simultaneously. acs.org The indazole scaffold is an ideal starting point for designing such agents due to its ability to be functionalized at multiple positions, allowing for the fine-tuning of activity against different targets. nih.gov

Several successful examples of multi-targeted indazole-based inhibitors have already been reported:

Multi-Kinase Inhibitors: Researchers have designed indazole derivatives that potently inhibit multiple receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4. nih.gov One such compound showed nanomolar IC50 values against all three kinases. nih.gov Others have been developed as dual inhibitors of targets like FLT3 and Aurora kinases for treating acute myeloid leukemia. nih.gov

Dual PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. Indazole-containing compounds have been developed as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this pathway than single-target agents. acs.org

Alzheimer's Disease Modulators: In the context of Alzheimer's, researchers have synthesized 5-substituted indazole derivatives that act as dual inhibitors of both cholinesterases (AChE/BuChE) and BACE1, two key enzymes in the disease's pathology. nih.gov

The rational design of these multi-targeted ligands often involves combining structural motifs known to bind to each individual target onto a single indazole core. This approach can lead to synergistic efficacy and may help overcome drug resistance mechanisms that can arise when targeting a single pathway. Future research will focus on designing ligands for novel combinations of targets to address complex diseases more effectively.

Q & A

Q. What are the established synthetic routes for 4-(1H-indazol-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach includes reacting 4-nitroaniline derivatives with sodium azide under catalytic conditions to form the indazole ring, followed by reduction of the nitro group to an amine . For example, describes a method using thionyl chloride in methanol to facilitate cyclization in indazole derivatives. Key parameters to optimize include:

- Catalysts : Use of transition metals (e.g., CuI) for Ullmann-type couplings.

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of the indazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and the aniline NH group (δ ~5.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 210.0909 for CHN).

- X-ray Crystallography : Programs like SHELX and WinGX resolve crystal structures, confirming bond angles and planarity of the indazole-aniline system .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

Discrepancies in data may arise from polymorphism, solvate formation, or tautomerism. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., NH rotation) causing signal splitting.

- DFT Calculations : Compare experimental and computed NMR/IR spectra to validate tautomeric forms.

- Multi-Method Crystallography : Use synchrotron XRD or electron diffraction to resolve ambiguous electron density maps .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) can model electronic properties:

- Frontier Molecular Orbitals : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) : Identify regions prone to hydrogen bonding or π-π stacking. Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-311+G(d,p)) balancing accuracy and computational cost .

Q. How can the biological activity of this compound be systematically evaluated in kinase inhibition studies?

- In Vitro Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC values against target kinases (e.g., JAK2 or BRAF).

- Structure-Activity Relationship (SAR) : Modify substituents on the indazole or aniline moieties and correlate changes with inhibitory potency.

- Molecular Docking : Tools like AutoDock Vina predict binding modes to kinase ATP pockets, guiding rational design .

Methodological Challenges and Solutions

Q. What strategies improve the regioselectivity of indazole formation during synthesis?

Regioselectivity is influenced by:

- Directing Groups : Introduce electron-withdrawing groups (e.g., NO) to guide cyclization.

- Microwave-Assisted Synthesis : Enhances kinetic control, favoring the 1H-indazole isomer over 2H-forms.

- Catalytic Systems : Pd/Cu bimetallic catalysts improve selectivity in C-N bond formation .

Q. How can researchers mitigate decomposition of this compound under acidic or oxidative conditions?

- Protection of NH : Acetylation or tert-butoxycarbonyl (Boc) groups stabilize the aniline moiety.

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation.

- Low-Temperature Storage : Store at –20°C in amber vials to reduce photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.